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Compound of Interest

Compound Name: TAK-960 hydrochloride

Cat. No.: B560032 Get Quote

CAS Number: 1137868-96-2

This technical guide provides an in-depth overview of TAK-960 hydrochloride, a potent and

selective inhibitor of Polo-like kinase 1 (PLK1). This document is intended for researchers,

scientists, and drug development professionals interested in the preclinical evaluation and

mechanism of action of this compound.

Introduction
TAK-960 is an orally bioavailable, investigational small molecule that targets PLK1, a key

serine/threonine protein kinase involved in the regulation of mitosis.[1][2] Overexpression of

PLK1 is observed in a wide range of human cancers and is often associated with poor

prognosis, making it a compelling target for anticancer therapy.[1] TAK-960 has demonstrated

broad-spectrum antitumor activity in preclinical models, including those resistant to

conventional chemotherapies.[1][3]

Mechanism of Action
TAK-960 functions as an ATP-competitive inhibitor of PLK1.[4][5] By binding to the ATP-binding

pocket of the PLK1 kinase domain, TAK-960 prevents the phosphorylation of PLK1 substrates

that are essential for mitotic progression. This inhibition leads to a cascade of cellular events,

primarily characterized by:
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G2/M Cell Cycle Arrest: Inhibition of PLK1 function prevents cells from entering and

proceeding through mitosis, leading to an accumulation of cells in the G2 and M phases of

the cell cycle.[1][2][6]

Formation of Aberrant Mitotic Spindles: PLK1 is crucial for centrosome maturation and

bipolar spindle formation. TAK-960 treatment results in disorganized mitotic spindles, leading

to improper chromosome segregation.[7]

Induction of Apoptosis: Prolonged mitotic arrest and cellular defects triggered by PLK1

inhibition ultimately lead to programmed cell death (apoptosis) in cancer cells.[2]

A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of

histone H3 (pHH3), which is indicative of mitotic arrest.[1][8][9]
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Mechanism of action of TAK-960.

Quantitative Data
In Vitro Kinase Inhibitory Activity
TAK-960 is a highly potent inhibitor of PLK1 and exhibits selectivity over other PLK family

members and a broad panel of other kinases.
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Kinase IC₅₀ (nM)

PLK1 0.8[9]

PLK2 16.9[9]

PLK3 50.2[9]

IC₅₀ values were determined by TR-FRET assay.

In Vitro Anti-proliferative Activity
TAK-960 has demonstrated potent anti-proliferative activity across a diverse panel of human

cancer cell lines.

Cell Line Cancer Type EC₅₀ (nM)

HCT116 Colorectal Cancer 8.4 - 46.9 (mean range)[1]

PC-3 Prostate Cancer 8.4 - 46.9 (mean range)[1]

BT474 Breast Cancer 8.4 - 46.9 (mean range)[1]

A549 Lung Cancer 8.4 - 46.9 (mean range)[1]

NCI-H1299 Lung Cancer 8.4 - 46.9 (mean range)[1]

NCI-H1975 Lung Cancer 8.4 - 46.9 (mean range)[1]

A2780 Ovarian Cancer 8.4 - 46.9 (mean range)[1]

MV4-11 Leukemia 8.4 - 46.9 (mean range)[1]

EC₅₀ values were determined after 72 hours of continuous exposure using the CellTiter-Glo

assay.[10] Notably, TAK-960 shows significantly less potency against non-dividing normal cells

(EC₅₀ > 1,000 nM).[1] The anti-proliferative activity of TAK-960 does not appear to correlate

with the mutation status of TP53 or KRAS.[1][8]

In Vivo Antitumor Efficacy
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Oral administration of TAK-960 has been shown to significantly inhibit tumor growth in various

xenograft models.

Xenograft Model Cancer Type Dosing Regimen
Tumor Growth
Inhibition

HT-29 Colorectal Cancer
10 mg/kg, once daily,

p.o.
Significant

HCT116 Colorectal Cancer
10 mg/kg, once daily

for 14 days, p.o.
Significant

PC-3 Prostate Cancer
10 mg/kg, once daily

for 14 days, p.o.
Significant

BT474 Breast Cancer
10 mg/kg, once daily

for 14 days, p.o.
Significant

A549 Lung Cancer
10 mg/kg, once daily

for 14 days, p.o.
Significant

A2780 Ovarian Cancer
10 mg/kg, once daily

for 14 days, p.o.
Significant

MV4-11 Leukemia
10 mg/kg, once daily

for 14 days, p.o.
Significant

K562ADR
Adriamycin-resistant

Leukemia
Not specified Significant

Patient-Derived

Xenografts (CRC)
Colorectal Cancer 10 mg/kg, once daily

6 out of 18 models

responded

Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the determination of the anti-proliferative activity of TAK-960 in cancer

cell lines.
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Seed cells in 96-well plates

Incubate for 24 hours

Treat with serial dilutions of TAK-960

Incubate for 72 hours

Add CellTiter-Glo® Reagent

Incubate to induce cell lysis

Measure luminescence

Calculate EC₅₀ values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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